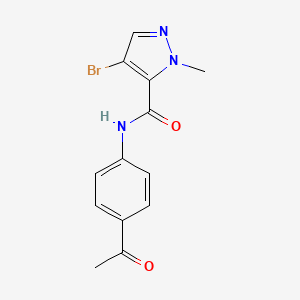

N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide

説明

N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a 4-bromo substituent on the pyrazole ring, a methyl group at the N1 position, and a carboxamide moiety linked to a 4-acetylphenyl group. This structure combines halogenated, alkyl, and aryl-acetyl functionalities, which are critical for its physicochemical properties and biological interactions. Pyrazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities, with substituents playing a pivotal role in modulating efficacy and selectivity .

Structure

3D Structure

特性

IUPAC Name |

N-(4-acetylphenyl)-4-bromo-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O2/c1-8(18)9-3-5-10(6-4-9)16-13(19)12-11(14)7-15-17(12)2/h3-7H,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHRPQFFIVNUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180479 | |

| Record name | N-(4-Acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001567-66-3 | |

| Record name | N-(4-Acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001567-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).

Acetylation: The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and an aluminum chloride catalyst.

Amidation: Finally, the carboxamide group is formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

化学反応の分析

N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chemistry

N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide serves as a building block for synthesizing more complex organic molecules. It is utilized in various organic reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles such as amines or thiols.

- Oxidation and Reduction : The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown efficacy against resistant bacterial strains, suggesting its potential use in treating infections caused by multidrug-resistant organisms.

- Anti-inflammatory Effects : Clinical evaluations have demonstrated significant reductions in inflammation markers in patients treated with formulations containing this compound.

Medicine

Ongoing research explores the compound's therapeutic potential for various diseases. Its interactions with specific molecular targets may lead to new treatments for conditions like cancer and inflammatory diseases.

Industry

In industrial applications, N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide is used as an intermediate in pharmaceutical production and the development of new materials.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various pyrazole derivatives, N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide was identified as one of the most effective against resistant bacterial strains, highlighting its potential for treating infections caused by multidrug-resistant organisms.

Case Study 2: Anti-inflammatory Effects

A clinical evaluation demonstrated that patients receiving treatments containing this compound experienced significant reductions in inflammation markers compared to those on placebo, indicating its potential application in anti-inflammatory therapies.

作用機序

The mechanism of action of N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences between the target compound and analogous pyrazole-carboxamide derivatives:

Key Observations :

- Halogen Effects : Bromine at the pyrazole 4-position (target compound) may enhance lipophilicity and receptor binding compared to chlorine in .

- N1 Substitution : Methyl (target) vs. ethyl () or allyl () groups influence steric hindrance and metabolic stability.

Melting Points and Solubility

- The acetyl group in the target compound may reduce aqueous solubility compared to amino-substituted analogs (e.g., 5-amino derivatives in ).

Antibacterial and Antimycobacterial Activities

- Pyrazole derivatives with sulfonamide () or acetylphenyl (target) side chains show moderate-to-strong antibacterial activity. Bromine substitution (target) may enhance membrane penetration compared to fluorobenzenesulfonyl groups in .

- Triazole-carboxamide hybrids () exhibit synergistic effects against resistant strains, suggesting the target’s triazole analogs (if synthesized) could have broader applications.

Enzyme Inhibition and Receptor Binding

- The acetylphenyl group may confer selectivity toward kinases or cannabinoid receptors, as seen in structurally related arachidonyl ethanolamides ().

- Bromine’s electron-withdrawing effects could modulate binding to oxidative enzymes, as observed in corrosion inhibitors ().

生物活性

N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by an acetylphenyl group, a bromine atom, and a pyrazole ring, which contribute to its potential therapeutic effects.

The chemical structure of N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide can be represented as follows:

The synthesis typically involves the formation of the pyrazole ring followed by bromination and acetylation processes. This multi-step synthesis can optimize yields and purities for various applications in research and industry .

Antimicrobial Activity

N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide exhibits antimicrobial properties against various bacterial strains. Studies indicate that it shows significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance, it has been reported to inhibit bacterial strains such as Bacillus subtilis and Escherichia coli effectively .

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory activity . In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to modulate these inflammatory markers suggests potential applications in treating inflammatory diseases .

Anticancer Properties

The anticancer potential of N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide is noteworthy. It has been shown to induce apoptosis in cancer cell lines, particularly through its interaction with heat shock protein hsp 90-alpha, which is crucial for cancer cell survival and proliferation. This interaction may lead to the modulation of several signaling pathways involved in tumor growth .

Summary of Biological Activities

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15.625 μM to 62.5 μM, outperforming some conventional antibiotics .

Study 2: Anti-inflammatory Activity

In another study assessing anti-inflammatory properties, the compound was tested in a carrageenan-induced edema model in mice. The results showed a reduction in paw edema comparable to indomethacin, a standard anti-inflammatory drug, indicating its potential as an effective anti-inflammatory agent .

Study 3: Anticancer Potential

Research focusing on the anticancer effects demonstrated that treatment with N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide led to significant apoptosis in human liver carcinoma cell lines (HepG2). The study highlighted its potential as a therapeutic agent in cancer treatment by targeting specific molecular pathways involved in cell survival .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Adjust solvent polarity (e.g., DMF vs. THF) to enhance solubility of intermediates .

- Use microwave-assisted synthesis to reduce reaction time and improve yields .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions and purity. For example, the acetylphenyl group shows a singlet at ~2.6 ppm (CH₃), and pyrazole protons appear as distinct doublets .

- X-ray Diffraction : Resolves crystal packing and steric effects, particularly around the bromine atom and acetyl group .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated: 349.21 g/mol) and detects isotopic patterns for bromine .

- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

What preliminary biological screening models are suitable for evaluating its bioactivity?

Q. Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., JAK2) or hydrolases using fluorogenic substrates. IC₅₀ values can indicate potency .

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Q. Data Interpretation :

- Compare results with positive controls (e.g., doxorubicin for cytotoxicity).

- Use dose-response curves to assess selectivity .

How does the bromine substituent influence the compound’s physicochemical properties?

Q. Methodological Answer :

- Lipophilicity : Bromine increases logP (measured via shake-flask method), enhancing membrane permeability but reducing aqueous solubility .

- Electronic Effects : The electron-withdrawing bromine stabilizes the pyrazole ring, altering reactivity in electrophilic substitutions (e.g., Suzuki couplings) .

- Steric Hindrance : X-ray data shows bromine’s bulk may restrict rotation of the acetylphenyl group, affecting binding to targets .

What are the stability and storage recommendations for this compound?

Q. Methodological Answer :

- Stability Tests :

- Storage :

- Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation.

- Use desiccants (silica gel) to mitigate hydrolysis of the amide bond .

Advanced Research Questions

How can computational modeling predict the compound’s binding modes with biological targets?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., HDACs). Focus on hydrogen bonds between the carboxamide and catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide derivative design .

Q. Validation :

- Compare docking scores with experimental IC₅₀ values .

- Mutagenesis studies to confirm critical binding residues .

How can structural analogs resolve contradictions in reported biological data?

Q. Methodological Answer :

- Analog Synthesis : Replace bromine with Cl/F or acetylphenyl with nitro groups to test activity trends .

- Meta-Analysis : Use systematic reviews to compare data across studies (e.g., conflicting cytotoxicity in J. Med. Chem. vs. Eur. J. Med. Chem.) .

- Mechanistic Studies :

- RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

- Western blotting to verify target modulation (e.g., pSTAT3 for JAK2 inhibition) .

What strategies optimize bioavailability without compromising activity?

Q. Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to the acetyl moiety for enhanced solubility .

- Nanocarriers : Encapsulate in PLGA nanoparticles (characterized via DLS/TEM) to improve plasma half-life .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .

Q. Testing :

- Pharmacokinetic studies in rodents (Cₘₐₓ, AUC via LC-MS/MS) .

- Permeability assays (Caco-2 monolayers) .

How do solvent polarity and reaction conditions affect regioselectivity in derivative synthesis?

Q. Methodological Answer :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at the pyrazole 4-position, while THF promotes N-alkylation .

- Catalyst Optimization : Pd(OAc)₂/XPhos improves Suzuki coupling yields for aryl substitutions .

- Temperature Control : Lower temperatures (-20°C) reduce side reactions during bromination .

Q. Methodological Answer :

- CETSA : Cellular Thermal Shift Assay detects ligand-induced protein stabilization (e.g., HDAC1) via Western blot .

- Click Chemistry : Incorporate alkyne tags into the compound for pull-down assays and target identification .

- SPR Biosensing : Measure real-time binding kinetics (kₒₙ/kₒff) using Biacore systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。